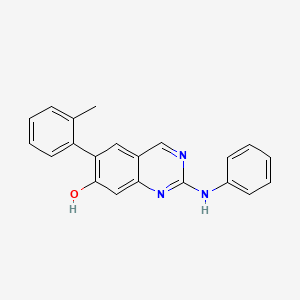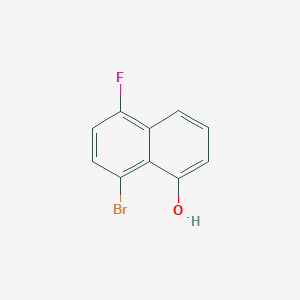
8-Bromo-5-fluoronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoronaphthalen-1-ol is an organic compound with the molecular formula C10H6BrFO and a molecular weight of 241.06 g/mol . This compound is a derivative of naphthalene, substituted with bromine and fluorine atoms, and a hydroxyl group at specific positions on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 8-Bromo-5-fluoronaphthalen-1-ol typically involves the bromination and fluorination of naphthalen-1-ol. One common method includes the use of Selectfluor as a fluorinating agent in acetonitrile at room temperature, followed by bromination using bromine in chloroform . The reaction conditions are carefully controlled to ensure the selective substitution of the bromine and fluorine atoms at the desired positions on the naphthalene ring.
Chemical Reactions Analysis
8-Bromo-5-fluoronaphthalen-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, resulting in the formation of different naphthalene derivatives.
Common reagents used in these reactions include Selectfluor for fluorination, bromine for bromination, and various oxidizing and reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-5-fluoronaphthalen-1-ol has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop potential new drug candidates by further functionalizing the hydroxyl group and exploring its biological properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The hydroxyl group also plays a crucial role in its chemical behavior, allowing for further functionalization and modification .
Comparison with Similar Compounds
8-Bromo-5-fluoronaphthalen-1-ol can be compared with other similar compounds, such as:
6-Bromo-1-fluoronaphthalen-2-ol: This compound has a similar molecular structure but with different substitution positions for the bromine and fluorine atoms.
6-Bromo-8-fluoronaphthalen-2-ol: Another similar compound with different substitution patterns, which can lead to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
Properties
Molecular Formula |
C10H6BrFO |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
8-bromo-5-fluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h1-5,13H |
InChI Key |
UFLYDNJASUTAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


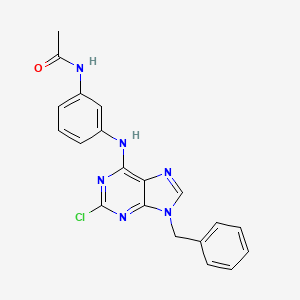
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
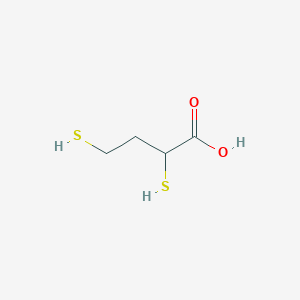
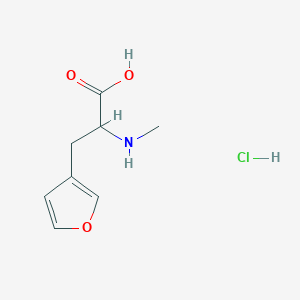
![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
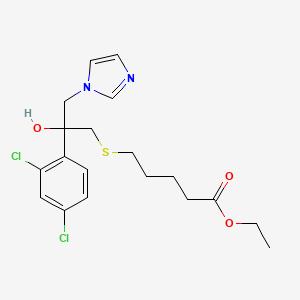
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
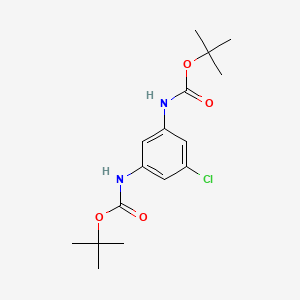
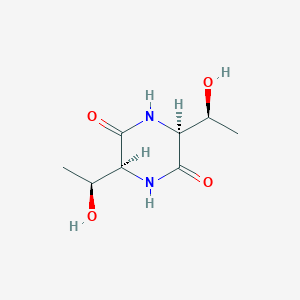
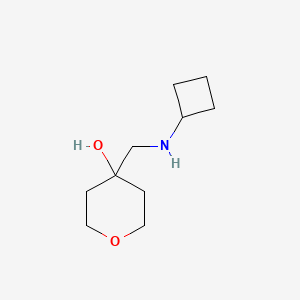
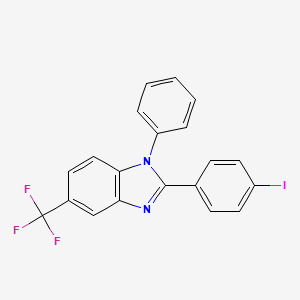
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
